![molecular formula C24H17Cl2N3O6 B2931893 (Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522656-01-5](/img/structure/B2931893.png)
(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Description
(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H17Cl2N3O6 and its molecular weight is 514.32. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence Properties
The study of π-extended fluorene derivatives, including compounds with cyano and nitro groups, revealed that these derivatives exhibit high fluorescence quantum yields and unique solvatochromic behavior, which could be relevant for the development of new fluorescent materials. This highlights the potential application of compounds like (Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide in optical and electronic devices due to their photoluminescent properties (Hidehiro Kotaka, G. Konishi, K. Mizuno, 2010).
Structural Analysis
The detailed structural analysis of similar compounds has been conducted to understand the interplay of steric and electronic factors affecting the strength of intramolecular hydrogen bonds. Such studies provide insight into the molecular architecture and interactions critical for designing molecules with desired physical and chemical properties, which is crucial for various applications in materials science and pharmaceuticals (V. Bertolasi, L. Pretto, V. Ferretti, P. Gilli, G. Gilli, 2006).
Synthesis of Entacapone
Research on a new synthesis pathway for Entacapone, a medication used to treat Parkinson's disease, showcases the pharmaceutical applications of complex organic compounds. While Entacapone itself is a specific drug, the synthesis methods and chemical reactions involved, such as amine-mediated demethylation, could be relevant for the synthesis and study of (Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, especially in exploring its potential pharmaceutical applications (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).
Mechanofluorochromic Properties
The investigation into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which include changes in emission properties upon mechanical stress, suggests potential applications in sensing and security devices. The ability to alter optical properties through structural modification could inform research into materials with similar backbones for use in novel sensory applications (Qing‐bao Song et al., 2015).
properties
IUPAC Name |
(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O6/c1-34-22-4-2-3-14(23(22)35-13-15-5-6-17(25)10-19(15)26)9-16(12-27)24(31)28-20-8-7-18(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZLTYWAQWROSV-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
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